molecular formula C12H15N3 B13000734 N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B13000734
M. Wt: 201.27 g/mol
InChI Key: UVNZBGIGHNNYKH-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a pyrrole ring via an ethanamine linker, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and 1H-pyrrole-2-carboxylic acid.

    Formation of Intermediate: The pyridine-3-carbaldehyde undergoes a condensation reaction with 1H-pyrrole-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and pyrrole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups on the pyridine or pyrrole rings.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(pyridin-4-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-3-yl)ethanamine

Uniqueness

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine is unique due to the specific positioning of the pyridine and pyrrole rings, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-10(12-5-3-7-14-12)15-9-11-4-2-6-13-8-11/h2-8,10,14-15H,9H2,1H3

InChI Key

UVNZBGIGHNNYKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CN=CC=C2

Origin of Product

United States

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